REACTION_SMILES
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[CH2:12]([CH3:13])[NH:14][CH2:15][C:16](=[O:17])[OH:18].[CH2:19]([N:20]([CH2:21][CH3:22])[CH2:23][CH3:24])[CH3:25].[CH2:1]([CH2:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[N:9]=[C:10]=[S:11].[CH:26]([Cl:27])([Cl:28])[Cl:29]>>[CH2:1]([CH2:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[N:9]1[C:10](=[S:11])[N:14]([CH2:12][CH3:13])[CH2:15][C:16]1=[O:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCNCC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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S=C=NCCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Type
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product
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Smiles
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CCN1CC(=O)N(CCc2ccccc2)C1=S
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |